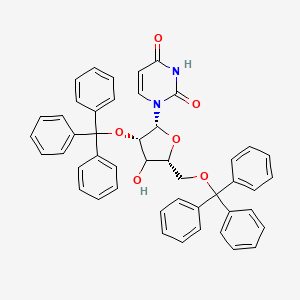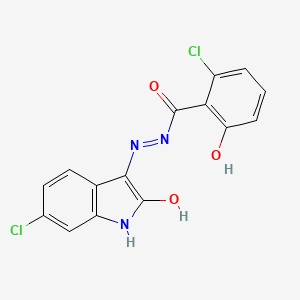
D-talose-1-13C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-talose-1-13C: is a carbon isotope-labeled compound of D-talose, a rare aldohexose sugar. The compound is primarily used in scientific research, particularly in nuclear magnetic resonance (NMR) studies and glucose metabolism pathway analysis. The labeling with carbon-13 isotope allows researchers to trace and identify chemical reactions and metabolic pathways in organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of D-talose-1-13C is typically achieved through chemical synthesis. An appropriate starting material, such as D-xylose, is reacted with a carbon-13 isotopically labeled compound. The specific preparation method may vary depending on the purpose of the study and the experimental conditions .
Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis of this compound generally involves standard laboratory procedures. The compound is synthesized in controlled environments to ensure the purity and accuracy of the isotope labeling .
Analyse Chemischer Reaktionen
Types of Reactions: D-talose-1-13C undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding acids.
Reduction: Formation of alcohols.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Conditions vary depending on the desired substitution, but may involve reagents like thionyl chloride or acetic anhydride.
Major Products: The major products formed from these reactions include various derivatives of D-talose, such as D-talonic acid (oxidation product) and D-talitol (reduction product).
Wissenschaftliche Forschungsanwendungen
Chemistry: D-talose-1-13C is used in NMR spectroscopy to study the structure and dynamics of molecules. The carbon-13 labeling provides detailed information about the molecular environment and interactions .
Biology: In biological research, this compound is used to trace metabolic pathways. It helps in understanding the metabolism of sugars and the role of specific enzymes in these processes .
Medicine: The compound is used in medical research to study glucose metabolism and related disorders. It aids in the development of diagnostic tools and therapeutic strategies for diseases like diabetes .
Industry: this compound is used in the development of new materials and chemical processes. Its unique properties make it valuable in the synthesis of complex molecules and the study of reaction mechanisms .
Wirkmechanismus
D-talose-1-13C exerts its effects by incorporating the carbon-13 isotope into the molecular structure of D-talose. This labeling allows researchers to track the compound through various chemical reactions and metabolic pathways. The molecular targets and pathways involved include enzymes and intermediates in glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
- D-glucose-1-13C
- D-galactose-1-13C
- D-mannose-1-13C
Comparison: D-talose-1-13C is unique due to its specific structure and labeling. While similar compounds like D-glucose-1-13C and D-galactose-1-13C are also used in metabolic studies, this compound provides distinct insights into the metabolism of rare sugars. Its unique properties make it valuable for specialized research applications .
Eigenschaften
Molekularformel |
C6H12O6 |
|---|---|
Molekulargewicht |
181.15 g/mol |
IUPAC-Name |
(2S,3S,4S,5R)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6+/m1/s1/i1+1 |
InChI-Schlüssel |
GZCGUPFRVQAUEE-QXESHIHCSA-N |
Isomerische SMILES |
C([C@H]([C@@H]([C@@H]([C@@H]([13CH]=O)O)O)O)O)O |
Kanonische SMILES |
C(C(C(C(C(C=O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2S,3S,4R,5R,6R)-4,5-dihydroxy-2,6-bis(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B12408692.png)

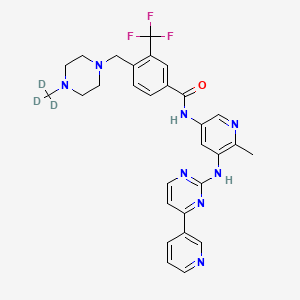

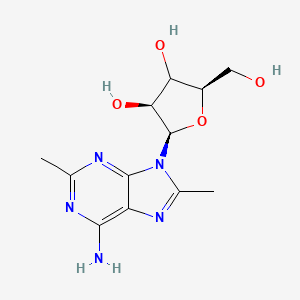
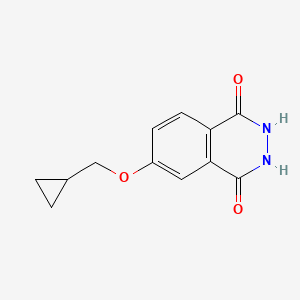
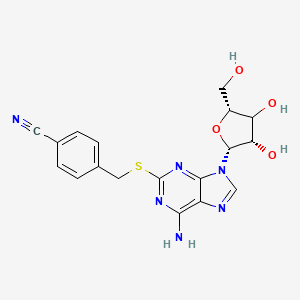
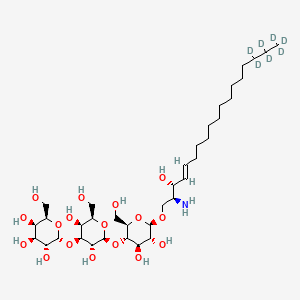
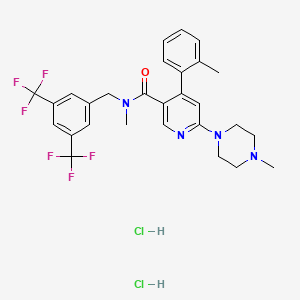
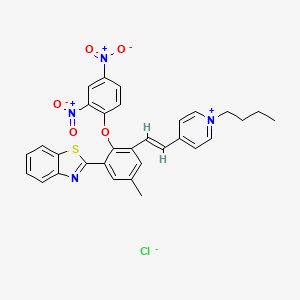
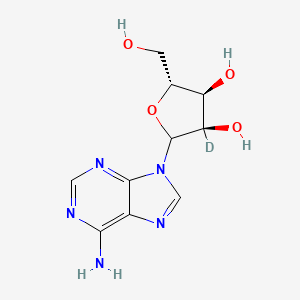
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12408775.png)
